4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 4-chloro-5-fluoro-2-nitroaniline with trifluoroacetic anhydride under acidic conditions. The reaction proceeds through a cyclization process to form the benzimidazole ring. The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 4-Chloro-5-fluoro-2-methoxypyrimidine
Uniqueness
4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Biological Activity
4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by various studies and data tables.
Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzimidazole core substituted with chlorine, fluorine, and trifluoromethyl groups. The presence of these electronegative substituents contributes to its biological activity by influencing the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzimidazole have shown promising activity against various bacterial strains.
Compound | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 50 | |
This compound | E. coli | 25 |
Studies have demonstrated that certain derivatives can achieve MIC values comparable to or better than standard antibiotics like ciprofloxacin and ampicillin. For example, derivatives with similar structures have shown MIC values ranging from 6.25 to 12.5 µmol/mL against E. coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented, with several studies highlighting their ability to inhibit cancer cell proliferation through various mechanisms.
The compound has been shown to induce G2/M cell cycle arrest and exhibit cytotoxic effects against multiple cancer cell lines, making it a candidate for further development in cancer therapeutics .
Antiparasitic Activity
Benzimidazole derivatives are also recognized for their antiparasitic effects, particularly against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Research has identified significant potency in some derivatives compared to standard treatments.
Compound | Parasite | IC50 (µM) | Reference |
---|---|---|---|
This compound | T. vaginalis | <1 | More potent than metronidazole |
This compound | Plasmodium falciparum (malaria) | 6.12 | Moderate activity against W2 strain |
These findings highlight the potential of this compound in treating parasitic infections, particularly in cases where existing treatments are ineffective.
The mechanisms through which this compound exerts its biological effects include:
- DNA Binding : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.
- Tubulin Interaction : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
Case Studies
Several case studies have been documented that explore the efficacy of benzimidazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study involving a series of benzimidazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, providing insights into their potential as new antibiotics .
- Cancer Treatment : Clinical trials evaluating the use of benzimidazole-based compounds in combination therapies for various cancers have shown enhanced efficacy compared to monotherapy approaches .
- Antiparasitic Applications : Research into the use of benzimidazoles for treating resistant strains of protozoan parasites has yielded promising results, indicating their potential as alternative treatments .
Properties
Molecular Formula |
C8H3ClF4N2 |
---|---|
Molecular Weight |
238.57 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2/c9-5-3(10)1-2-4-6(5)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
RLOKAVHMHCGFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Cl)F |
Origin of Product |
United States |
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